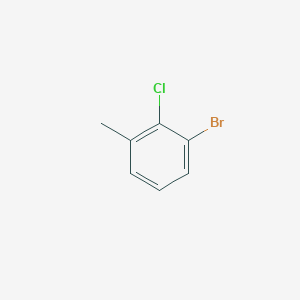

1-溴-2-氯-3-甲基苯

描述

The compound 1-Bromo-2-chloro-3-methylbenzene is a halogenated aromatic hydrocarbon with bromine, chlorine, and methyl substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior and characteristics of similar halogenated benzenes, which can be used to infer properties about 1-Bromo-2-chloro-3-methylbenzene.

Synthesis Analysis

The synthesis of halogenated benzenes can be achieved through various methods, including direct halogenation of benzene derivatives. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, yielding a high purity product . Similarly, regioselective bromination has been used to synthesize different brominated benzenes . These methods could potentially be adapted for the synthesis of 1-Bromo-2-chloro-3-methylbenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using techniques such as NMR spectroscopy. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from dipole-dipole coupling constants obtained from NMR spectra . These findings suggest that the phenyl ring structure of bromobenzene is closely similar to that of chlorobenzene, which could imply that 1-Bromo-2-chloro-3-methylbenzene would have a similar ring structure to these compounds.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions. The presence of halogen substituents on the benzene ring can influence the reactivity and selectivity of subsequent chemical transformations. For example, dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The bromo and chloro substituents in 1-Bromo-2-chloro-3-methylbenzene could similarly affect its reactivity in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of halogenated benzenes, such as melting points and solubility, can be influenced by the nature and position of the substituents on the benzene ring. For instance, isomeric dibromobenzenes have different melting points due to molecular symmetry and the presence of halogen bonds . Chlorobenzene and bromobenzene show complete solid-state solubility and similar crystalline structures, which could be relevant when considering the solid-state properties of 1-Bromo-2-chloro-3-methylbenzene . Additionally, the presence of halogen atoms can lead to specific interactions in the crystal lattice, as seen in various bromo- and bromomethyl-substituted benzenes .

科学研究应用

Thermochemistry Studies

The study of halogen-substituted methylbenzenes, including 1-bromo-2-chloro-3-methylbenzene, provides valuable insights into their thermochemical properties. Researchers have investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds. These findings are crucial for understanding the thermochemical behavior of 1-bromo-2-chloro-3-methylbenzene in various chemical processes (Verevkin et al., 2015).

Anisotropic Displacement Parameters

Anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene, including the bromo variant, were calculated and determined through X-ray diffraction experiments. This research sheds light on the structural aspects of halogen-substituted compounds like 1-bromo-2-chloro-3-methylbenzene (Mroz et al., 2020).

Bromination and Conversion Studies

The bromination of certain methylbenzenes has been examined, leading to various bromination products. This includes the synthesis of compounds related to 1-bromo-2-chloro-3-methylbenzene and their conversion into sulfur-functionalized quinones, demonstrating the compound's utility in synthesizing chemically diverse products (Aitken et al., 2016).

Liquid-Phase Oxidation Studies

Research on the liquid-phase oxidation of methylbenzenes, including halogen-substituted variants, by the cobalt-copper-bromide system highlights the potential of 1-bromo-2-chloro-3-methylbenzene in catalytic oxidation processes. This study focuses on achieving high selectivities in the oxidation of such compounds (Okada & Kamiya, 1981).

SNAr Reaction Mechanism Analysis

Studies on the mechanism of SNAr (nucleophilic aromatic substitution) reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-chloro-3-methylbenzene, provide insights into the steric and electronic effects influencing these reactions. Such research is fundamental for understanding how this compound behaves in complex chemical reactions (Onyido & Hirst, 1991).

Ring Expansion Research

The treatment of certain alumoles with alkynes, leading to products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, signifies the potential of bromo-substituted compounds in ring expansion reactions. This research demonstrates the versatility of 1-bromo-2-chloro-3-methylbenzene in synthetic chemistry (Agou et al., 2015).

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537783 | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-3-methylbenzene | |

CAS RN |

97329-43-6 | |

| Record name | 3-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)